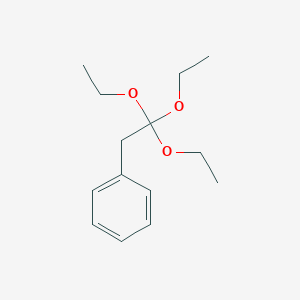
(2,2,2-三乙氧基乙基)苯
描述
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of substituted benzene derivatives is often characterized by X-ray crystallography. For example, the structure of 1,3,5-tris(chloromercurio)benzene was confirmed by this method . Similarly, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene revealed a symmetry center at the center of the phenyl ring with a significant dihedral angle between the planes of triazole and phenyl rings . These findings suggest that the molecular structure of “(2,2,2-Triethoxyethyl)benzene” could also be elucidated using similar techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions involving substituted benzene derivatives. For instance, the cyclometallated complex mentioned earlier undergoes a reaction with alcohols . Additionally, the proximity of ethynyl groups in the crystal structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene suggests a potential for cyclotrimerization . These reactions demonstrate the reactivity of substituted benzene derivatives, which could be relevant to the chemical behavior of “(2,2,2-Triethoxyethyl)benzene”.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene derivatives are diverse. The paper on 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives discusses the stereochemistry and isomerism of these compounds, supported by NMR investigations . The fully substituted benzene compound, trimethyl-[2,4,6-tri(1,1-dimethylethyl)benzene] 1,3,5-tricarboxylate, exhibits a nonplanar benzene ring and distorted angles, which could influence its physical properties . These studies provide a foundation for understanding the properties that “(2,2,2-Triethoxyethyl)benzene” might exhibit.
科学研究应用
代谢和毒性研究
研究已经探讨了苯的代谢和毒性,苯是与(2,2,2-三乙氧基乙基)苯相关的成分。苯是广泛使用的工业化学品和环境污染物。它是一种遗传毒素和致癌物,导致人类患再生障碍性贫血、白血病,以及啮齿动物出现各种肿瘤。苯的生物活化对其毒性至关重要,涉及转化为酚、氢醌和邻苯二酚。据信,这些代谢物对骨髓基质微环境产生造血影响,影响造血(Kalf, 1987)。
氧化损伤和胰岛素分泌
一项关于苯对大鼠胰岛的影响的研究表明,苯的毒性可能导致氧化DNA损伤、脂质过氧化,以及胰岛素分泌和葡萄糖激酶活性的改变。这项研究表明,胰岛葡萄糖代谢容易受到苯的毒性影响,氧化应激可能导致胰岛功能异常(Bahadar et al., 2015)。
遗传损伤诱导
已经证明苯及其酚类代谢物在体外HL60细胞和体内骨髓中产生氧化DNA损伤。这种损伤被认为有助于苯诱导的遗传毒性、骨髓毒性和白血病。该研究表明,苯转化为酚类代谢物及随后产生的氧化DNA损伤在其致癌效应中起作用(Kolachana et al., 1993)。
血液学改变和癌症风险
一项关于受苯、甲醛和三氯乙烯暴露的工人的比较研究显示,苯暴露与血液毒性有关,包括由髓样祖细胞产生的粒细胞和血小板下降。这项研究为流行病学证据与髓样白血病风险之间的生物学联系提供了见解(Bassig et al., 2016)。
三嗪衍生物和药理活性
苯衍生物如三嗪,通过用氮原子替换苯中的碳氢基团而形成,显示出显著的药理活性。三嗪衍生物展示出广泛的生物活性,包括抗癌、抗病毒和抗炎性特性。这突显了苯衍生物在药物开发中的潜力(Verma et al., 2019)。
作用机制
Target of Action
It is known that benzene derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, the [2 + 2 + 2] mechanisms of trimerization of three ethynes and monosilaethylenes to form benzene were studied by ab initio MO methods .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical pathways, including oxidation processes .
Pharmacokinetics
It is known that benzene derivatives can undergo various metabolic transformations, including oxidation .
Result of Action
Benzene derivatives are known to have various biological effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,2,2-Triethoxyethyl)benzene. For instance, the compound’s reactivity can be influenced by temperature and pH . Moreover, it is known that benzene derivatives can harm public health and the environment by destroying ozone in the upper atmosphere .
属性
IUPAC Name |
2,2,2-triethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUQMFVSOSLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340258 | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Triethoxyethyl)benzene | |
CAS RN |
16754-56-6 | |
| Record name | Benzene, (2,2,2-triethoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of (2,2,2-Triethoxyethyl)benzene in organic synthesis?
A1: (2,2,2-Triethoxyethyl)benzene is primarily employed as a protecting group for diols in organic synthesis. [] It enables the formation of acetals, which are subsequently used in reactions like the regioselective radical monodeoxygenation of 1,3-diols. [] Furthermore, the compound can act as a radical translocation agent. []
Q2: Can you provide details on the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines utilizing (2,2,2-Triethoxyethyl)benzene?
A2: Researchers have successfully synthesized a series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, some exhibiting significant anticonvulsant activity, using (2,2,2-Triethoxyethyl)benzene derivatives as a key intermediate. [] The process involves the condensation of (2,2,2-triethoxyethyl)benzene derivatives with 2-chloro-3-hydrazinopyrazine. [] This reaction yields 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazines, which are subsequently converted to the desired 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines via reaction with methylamine or ammonia. []
Q3: What are the storage recommendations for (2,2,2-Triethoxyethyl)benzene?
A3: While not commercially available, (2,2,2-Triethoxyethyl)benzene is readily prepared in the lab. [] It is generally synthesized and used directly in subsequent reactions without the need for purification. [] Standard laboratory safety precautions should be followed when handling this reagent. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



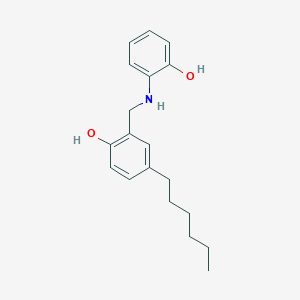

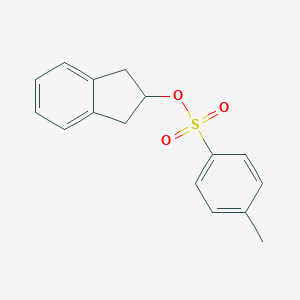
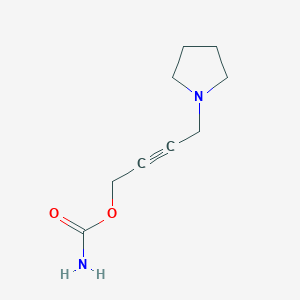
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
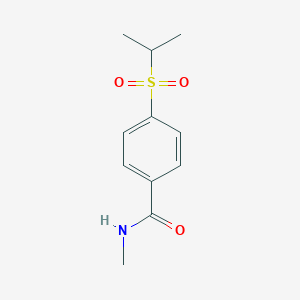
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)

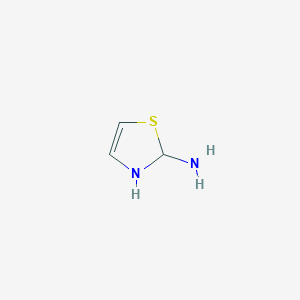
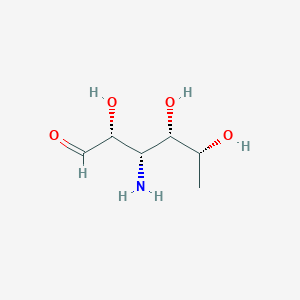

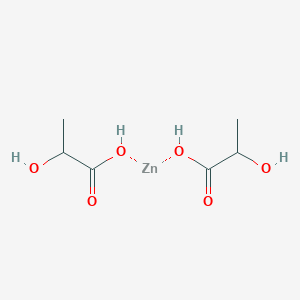
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
